molecular formula C21H17Cl2N3O4 B2582478 1-(3,4-dichlorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-56-8

1-(3,4-dichlorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2582478
CAS No.: 1105243-56-8
M. Wt: 446.28
InChI Key: SKESYCPXSDQAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17Cl2N3O4 and its molecular weight is 446.28. The purity is usually 95%.
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Biological Activity

1-(3,4-Dichlorobenzyl)-N'-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}Cl2_{2}N4_{4}O3_{3}
  • Molecular Weight : 396.25 g/mol
  • Structure : The compound features a dihydropyridine core substituted with a dichlorobenzyl group and a methoxybenzoyl moiety.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)12.3G1 phase cell cycle arrest
HeLa (Cervical)8.9Caspase activation

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was confirmed through ELISA assays.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 15–30 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It affects signaling pathways such as MAPK and NF-kB, leading to reduced inflammation and tumor growth.
  • Induction of Oxidative Stress : By increasing reactive oxygen species (ROS), it triggers apoptosis in cancer cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with histopathological examination revealing increased apoptosis within tumor tissues.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(2-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c1-30-18-7-3-2-5-14(18)19(27)24-25-20(28)15-6-4-10-26(21(15)29)12-13-8-9-16(22)17(23)11-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKESYCPXSDQAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.